molecular formula C45H87O13P B1590907 Phosphatidylinositols,soya CAS No. 97281-52-2

Phosphatidylinositols,soya

Cat. No. B1590907
CAS RN: 97281-52-2
M. Wt: 867.1 g/mol
InChI Key: FQZQXPXKJFOAGE-KAEDGTSCSA-N
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Description

Phosphatidylinositols are glycerophospholipids that contain a glycerol backbone, two non-polar fatty acid tails, and a polar inositol head group . They represent approximately 10% of total cellular phospholipids .


Synthesis Analysis

Phosphatidylinositols are synthesized from cytidine diphosphate diacylglycerol (CPD-DAG) and myoinositol by phosphoinositol synthase . The rate of phosphatidylinositol synthesis is determined by the relative concentrations of the precursors and product .


Molecular Structure Analysis

Phosphatidylinositols consist of a phosphatidic acid backbone linked via the phosphate group to inositol (hexahydroxycyclohexane) . The inositol head group, a six-carbon hexahydroxy-ring, can be reversibly phosphorylated on the 3, 4, and 5 positions .


Chemical Reactions Analysis

Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides . The activity of a phosphoinositide phospholipase C results in the hydrolysis of phosphoinositides leading to generation the products, soluble inositol 1,4,5 triphosphate (IP3) and diacyl glycerol (DAG) that act as second messengers .


Physical And Chemical Properties Analysis

Phosphatidylinositol is an acidic (anionic) phospholipid . It is abundant in brain tissue where it can amount to 10% of the phospholipids, but it is present in all tissues, cell types, and membranes at relatively low levels in comparison to many other phospholipids .

Scientific Research Applications

  • Cellular Signal Transduction

    • Phosphatidylinositols and their analogues have garnered interest due to their involvement in inositol phosphates mediated cellular signal transduction pathways .
    • The methods of application involve the synthesis of phosphatidylinositol and its derivatives .
    • The outcomes of these applications contribute to the understanding of cellular signal transduction pathways .
  • Cotton Fiber Development

    • Phosphatidylinositols contribute to longer, stronger, and finer fibers in cotton .
    • The method of application involves the exogenous application of phosphatidylinositols in cultured ovules, which promotes fiber elongation .
    • The results show that fiber length, strength, and fineness were improved in transgenic plants compared to the wild-type cotton, with no loss in overall fiber yield .
  • Detection and Imaging in Mouse Kidney Tissues

    • Phosphatidylinositols and their phosphorylated forms are used for detection and imaging in mouse kidney tissues .
    • Various matrices were assessed, including 9AA, DAN, CMBT, and DHA, adjusting their coating to improve ionization efficiency .
    • The outcomes of these applications contribute to the optimization of matrix selection and thickness for better detection of phosphatidylinositols .
  • Calcium Regulation

    • Phosphatidylinositols can be phosphorylated on their inositol rings to produce phosphoinositides, which have been implicated in calcium regulation .
    • The method of application involves the phosphorylation of phosphatidylinositols to produce phosphoinositides .
    • The outcomes of these applications contribute to the understanding of calcium regulation in cells .
  • Vesicle Trafficking

    • Phosphoinositides, derived from phosphatidylinositols, play a crucial role in vesicle trafficking .
    • The method of application involves the synthesis of phosphoinositides from phosphatidylinositols .
    • The outcomes of these applications contribute to the understanding of vesicle trafficking in cells .
  • Cell Survival

    • Phosphoinositides, derived from phosphatidylinositols, have been implicated in cell survival .
    • The method of application involves the synthesis of phosphoinositides from phosphatidylinositols .
    • The outcomes of these applications contribute to the understanding of cell survival mechanisms .
  • Insulin Signaling

    • Phosphatidylinositols and their derivatives play a crucial role in insulin signaling .
    • The method of application involves the synthesis of phosphoinositides from phosphatidylinositols .
    • The outcomes of these applications contribute to the understanding of insulin signaling in cells .
  • Embryonic Development

    • Phosphatidylinositols and their derivatives have been implicated in embryonic development .
    • The method of application involves the synthesis of phosphoinositides from phosphatidylinositols .
    • The outcomes of these applications contribute to the understanding of embryonic development processes .
  • Stress Response

    • Phosphatidylinositols and their derivatives play a crucial role in stress response .
    • The method of application involves the synthesis of phosphoinositides from phosphatidylinositols .
    • The outcomes of these applications contribute to the understanding of stress response mechanisms in cells .

Future Directions

Phosphatidylinositol 3-kinases (PI3Ks) are attractive molecular targets for novel anti-cancer molecules . Several classes of potent and selective small molecule PI3K inhibitors have been developed, and at least fifteen compounds have progressed into clinical trials as new anticancer drugs .

properties

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZQXPXKJFOAGE-KAEDGTSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphatidylinositols,soya

CAS RN

97281-52-2
Record name Phosphatidylinositols, soya
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